molecular formula C8H10O2 B1444045 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid CAS No. 1423032-50-1

1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B1444045
CAS No.: 1423032-50-1
M. Wt: 138.16 g/mol
InChI Key: SMCGRXBUOCSXTH-UHFFFAOYSA-N
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Description

“1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1423032-50-1 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 1-(2-propynyl)cyclobutanecarboxylic acid . It is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10O2/c1-2-4-8(7(9)10)5-3-6-8/h1H,3-6H2,(H,9,10) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Stereochemistry

The study of cyclobutane-containing compounds reveals significant interest in their synthesis, especially due to their stereochemical properties and potential applications. Research has demonstrated methods for synthesizing cyclobutane derivatives with high enantiomeric excess, employing strategies such as [2+2] photocycloaddition reactions. These methods provide a route to obtain compounds with specific stereochemical configurations, which are crucial for further chemical transformations and potential pharmaceutical applications (Gauzy et al., 2004).

Materials Science and Polymerization

Cyclobutane derivatives have also been explored as building blocks in materials science, particularly in the synthesis of polymers. The ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives has been studied, showing that certain derivatives can undergo polymerization to produce polymers with unique properties. This research opens up possibilities for creating new materials with tailored mechanical and chemical properties (Song et al., 2010).

Novel Compounds and Potential Therapeutic Applications

The synthesis of novel cyclobutane-containing compounds extends to the exploration of their potential therapeutic applications. For instance, derivatives have been synthesized as potential agents for boron neutron capture therapy (BNCT), a targeted cancer treatment method. This highlights the versatility of cyclobutane derivatives in contributing to the development of new therapeutic agents (Kabalka et al., 2002).

Chemical Stability and Applications

Research into the chemical stability of cyclobutane derivatives, such as the study of cyclobutane-1,3-diacid (CBDA) for polymeric material synthesis, showcases their potential in creating durable and stable materials. The ability of these compounds to withstand various chemical treatments makes them promising candidates for the development of new materials with enhanced performance and longevity (Wang et al., 2017).

Properties

IUPAC Name

1-prop-2-ynylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-4-8(7(9)10)5-3-6-8/h1H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCGRXBUOCSXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-50-1
Record name 1-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
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1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
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1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
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1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
Reactant of Route 6
1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid

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